14alpha-Artebufogenin
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Overview
Description
14alpha-Artebufogenin is a steroidal compound known for its unique structural features and biological activities. It belongs to the class of bufadienolides, which are compounds typically found in certain plants and amphibians. These compounds are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, leading to various pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14alpha-Artebufogenin involves the hydroxylation of steroidal precursors. One common method is the microbial biotransformation using recombinant Saccharomyces cerevisiae expressing a fungal steroid 14alpha-hydroxylation system . This method involves the use of the steroid 11beta-/14alpha-hydroxylase P-450 enzyme from Cochliobolus lunatus, which specifically hydroxylates the C14 position of the steroid backbone .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale microbial fermentation processes. Optimizing the expression of the hydroxylase enzyme and its redox partner in yeast or bacterial systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 14alpha-Artebufogenin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C14 position can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the hydroxyl group or other functional groups on the steroid backbone.
Substitution: Functional groups on the steroid backbone can be substituted with other groups to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or neutral conditions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
14alpha-Artebufogenin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other bufadienolides and steroidal compounds.
Biology: The compound is used to study the inhibition of sodium-potassium ATPase and its effects on cellular processes.
Mechanism of Action
14alpha-Artebufogenin exerts its effects primarily through the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making it useful in treating heart conditions. Additionally, the compound’s ability to disrupt cellular ion balance can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Bufalin: Another bufadienolide with similar sodium-potassium ATPase inhibitory activity.
Resibufogenin: Known for its cardiotonic and anticancer properties.
Marinobufagenin: A bufadienolide with potent effects on sodium-potassium ATPase.
Uniqueness: 14alpha-Artebufogenin is unique due to its specific hydroxylation at the C14 position, which imparts distinct biological activities compared to other bufadienolides. Its specific structural features make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
468-86-0 |
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Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-(3-hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-23-9-7-16(25)11-15(23)4-5-17-18(23)8-10-24(2)19(12-20(26)22(17)24)14-3-6-21(27)28-13-14/h3,6,13,15-19,22,25H,4-5,7-12H2,1-2H3 |
InChI Key |
NTLOERPHSXBROY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C(=O)CC4C5=COC(=O)C=C5)C)O |
Origin of Product |
United States |
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